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Compound of Interest

Compound Name: Uperin-2.1

Cat. No.: B1575651 Get Quote

Note to the Reader: The amino acid sequence for the specific peptide "Uperin-2.1" is not

readily available in the referenced scientific literature. Therefore, this document provides a

detailed protocol for the synthesis and purification of a closely related and well-characterized

member of the uperin family, Uperin 3.5, as a representative example. The methodologies

described herein are widely applicable to the synthesis of similar peptides.

Introduction to Uperin 3.5
Uperin 3.5 is an antimicrobial and amyloidogenic peptide originally isolated from the skin

secretions of the Australian toadlet, Uperoleia mjobergii.[1][2] It is a 17-amino acid cationic

peptide that typically exists in a random coil structure in aqueous solutions but can adopt an

alpha-helical conformation in the presence of membranes or membrane-mimicking

environments.[2][3] This conformational flexibility is linked to its biological activity, including its

ability to disrupt microbial cell membranes.

Physicochemical Properties of Uperin 3.5
A summary of the key physicochemical properties of Uperin 3.5 is provided in the table below.
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Property Value Reference

Amino Acid Sequence

Gly-Val-Gly-Asp-Leu-Ile-Arg-

Lys-Ala-Val-Ser-Val-Ile-Lys-

Asn-Ile-Val-NH2

[1][4]

Molecular Formula C81H147N25O20 Calculated

Average Molecular Weight 1827.2 g/mol Calculated

Charge at pH 7 +3 [2]

C-terminus Amidated [1][4]

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Uperin 3.5
This protocol outlines the manual synthesis of Uperin 3.5 using Fluorenylmethyloxycarbonyl

(Fmoc) chemistry.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Acetonitrile (ACN)

Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Diethyl ether

Milli-Q water

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Repeat the piperidine treatment for an additional 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 4

equivalents of OxymaPure in DMF.

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction vessel for 2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete coupling), repeat the coupling step.

Wash the resin with DMF (3 times) and DCM (3 times).
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Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Uperin 3.5 sequence,

starting from the C-terminal Valine and proceeding to the N-terminal Glycine.

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to

remove the Fmoc group from the N-terminal Glycine.

Resin Drying: Wash the resin with DCM and dry under vacuum.

Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal

of side-chain protecting groups.

Protocol:

Prepare a cleavage cocktail of TFA/TIS/DTT/Water (92.5:2.5:2.5:2.5 v/v).

Add the cleavage cocktail to the dried resin in the reaction vessel.

Agitate the mixture for 3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

Centrifuge the mixture to pellet the peptide.

Wash the peptide pellet with cold diethyl ether twice.

Dry the crude peptide pellet under vacuum.

Purification by High-Performance Liquid
Chromatography (HPLC)
This protocol outlines the purification of the crude Uperin 3.5 peptide using reverse-phase

HPLC.

Protocol:
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Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below).

HPLC System:

Column: C18 reverse-phase column.

Mobile Phase A: 0.1% TFA in Milli-Q water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Detector: UV detector at 214 nm and 280 nm.

Purification Gradient:

Equilibrate the column with 95% Buffer A and 5% Buffer B.

Inject the dissolved crude peptide onto the column.

Apply a linear gradient of 5% to 65% Buffer B over 60 minutes at a flow rate of 1 mL/min.

Collect fractions corresponding to the major peak.

Analysis and Lyophilization:

Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

Pool the fractions with the desired purity (>95%).

Lyophilize the pooled fractions to obtain the pure Uperin 3.5 peptide as a white powder.

Expected Results
The following table summarizes the expected quantitative data for the synthesis and

purification of Uperin 3.5.
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Parameter Expected Value

Crude Peptide Yield 70-85%

Purity after HPLC >95%

Final Purified Yield 15-30%

Observed Mass (ESI-MS)
[M+H]+, [M+2H]2+, etc. consistent with MW

1827.2

Experimental Workflow Diagram
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Caption: Workflow for the synthesis and purification of Uperin 3.5.

Conclusion
This application note provides a comprehensive and detailed protocol for the successful

synthesis and purification of the antimicrobial peptide Uperin 3.5. The described methods of

Fmoc-based solid-phase peptide synthesis followed by reverse-phase HPLC purification are

robust and can be adapted for the production of other synthetic peptides for research and drug

development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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